molecular formula C11H12N4O2 B3011735 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1092305-39-9

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B3011735
CAS No.: 1092305-39-9
M. Wt: 232.243
InChI Key: LYTREVBRYGCXRV-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a phenylaminomethyl group and at the 5-position with an acetic acid moiety.

Properties

IUPAC Name

2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTREVBRYGCXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with formic acid to yield the triazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylamino group can enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula MW XlogP PSA (Ų) Key Features
Target Compound C₁₂H₁₃N₅O₂* ~271 ~1.2 ~110 Phenylaminomethyl, acetic acid
2-(3-Phenyl-triazol-5-yl)acetic acid C₁₀H₉N₃O₂ 203.20 1.5 85 Phenyl substitution
Thiophen-3-yl derivative C₈H₇N₃O₂S 209.22 0.8 107 Thiophene, sulfur atom
Triazamate C₁₃H₂₂N₄O₃S 314.40 2.1 89 Bulky tert-butyl, ester group

*Estimated based on structural similarity.

Key Findings

  • Substituent Effects : Aromatic groups (phenyl, thiophene) enhance target binding via π-π stacking, while heterocycles (pyridine, morpholine) improve solubility .
  • Counterion Impact : Potassium salts exhibit higher biological activity than sodium or organic cations, likely due to improved ionic interactions .
  • Metabolism : Acetic acid moieties may undergo glucuronidation, similar to aceclofenac’s metabolism via cytochrome 2C9 .

Biological Activity

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, and it features a triazole ring, which is known for its diverse biological activities. The presence of the phenylamino group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized to improve yield and purity, often utilizing methods such as reflux in organic solvents or microwave-assisted synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.

Compound Cell Line IC50 (µM)
This compoundMCF-71.1
This compoundHCT-1162.6
This compoundHepG21.4

These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and repair in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that derivatives show good inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : As noted earlier, the compound's ability to inhibit thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce apoptosis and halt cell cycle progression in cancer cells.
  • Antimicrobial Mechanisms : The presence of the triazole ring may interfere with microbial cell wall synthesis or function.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of similar triazole derivatives:

  • Study on Anticancer Activity : A study synthesized various triazole derivatives and tested their activity against multiple cancer cell lines. Compounds with structural similarities to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of triazole derivatives found that certain substitutions on the triazole ring enhanced their efficacy against resistant bacterial strains .

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